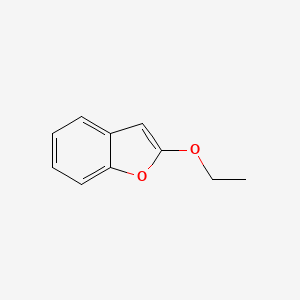

2-Ethoxy-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

871896-52-5 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-ethoxy-1-benzofuran |

InChI |

InChI=1S/C10H10O2/c1-2-11-10-7-8-5-3-4-6-9(8)12-10/h3-7H,2H2,1H3 |

InChI Key |

OAZBUFPEEVRVEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 1 Benzofuran and Its Derivatives

Classical and Modern Synthetic Routes

The construction of the 2-ethoxy-1-benzofuran core can be achieved through various classical and contemporary synthetic approaches, primarily categorized into intramolecular cyclization and intermolecular bond-forming reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies are powerful methods for the synthesis of benzofurans, involving the formation of the furan (B31954) ring from a pre-functionalized phenolic precursor.

A well-established classical method for synthesizing benzofuran (B130515) derivatives involves the condensation of o-hydroxyacetophenone derivatives with α-haloketones. nih.gov This reaction proceeds through the initial formation of an ether linkage, followed by an intramolecular aldol-type condensation to furnish the benzofuran ring. The use of phase transfer catalysis, employing a base like potassium carbonate in a two-phase system with a phase transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate, has been shown to provide 2-aroylbenzofurans in good yields and high purity. nih.gov While this method is robust, it is generally more applicable to the synthesis of 2-aroyl or 2-acylbenzofurans rather than 2-alkoxybenzofurans directly.

To adapt this for 2-ethoxybenzofuran, a subsequent Baeyer-Villiger oxidation of a 2-acetylbenzofuran (B162037) precursor could be envisioned, followed by etherification of the resulting 2-hydroxybenzofuran. However, this multi-step process can be cumbersome.

A more modern and versatile approach to 2-substituted benzofurans involves the cyclization of o-alkynylphenols. sioc-journal.cnresearchgate.net These precursors are readily prepared via Sonogashira coupling of o-iodophenols or o-bromophenols with terminal alkynes. nih.govwikipedia.org The subsequent cyclization can be promoted by various catalysts, leading to the regioselective formation of the benzofuran ring.

Gold and platinum catalysts are particularly effective in promoting the 5-exo-dig cyclization of o-alkynylphenols. acs.orgnih.govelsevierpure.com For instance, gold(I) catalysts can efficiently cyclize o-alkynylphenols to the corresponding benzofurans under mild conditions. acs.orgacs.org Platinum(II) chloride has also been utilized for the cyclization of o-alkynylphenyl acetals, yielding 2,3-disubstituted benzofurans. nih.govelsevierpure.com

The synthesis of this compound via this route would involve the Sonogashira coupling of an o-halophenol with ethoxyacetylene. However, ethoxyacetylene is a gaseous and somewhat unstable reagent. A more practical approach involves using a surrogate for ethoxyacetylene or modifying the alkyne substituent post-cyclization.

Table 1: Selected Examples of o-Alkynylphenol Cyclization for Benzofuran Synthesis

| Catalyst | Substrate | Product | Yield (%) | Reference |

| PtCl₂/1,5-cyclooctadiene | Acetaldehyde ethyl 2-(1-octynyl)phenyl acetal (B89532) | 2-Methyl-3-(1-ethoxyheptyl)benzofuran | 91 | nih.gov |

| PtCl₂/1,5-cyclooctadiene | Acetaldehyde ethyl 2-(cyclohexylethynyl)phenyl acetal | 2-Methyl-3-(cyclohexyl(ethoxy)methyl)benzofuran | 94 | nih.gov |

| PtCl₂/1,5-cyclooctadiene | Acetaldehyde ethyl 2-(phenylethynyl)phenyl acetal | 2-Methyl-3-(ethoxy(phenyl)methyl)benzofuran | 88 | nih.gov |

| SIPrAuCl/NaBARF | o-alkynylphenol and haloalkyne | Vinyl benzofuran | up to 93 (cyclization) | acs.org |

Intermolecular C–C and C–O Bond-Forming Reactions

Intermolecular strategies for benzofuran synthesis involve the convergent coupling of two or more components to assemble the heterocyclic core. These methods offer a high degree of flexibility and are often amenable to one-pot procedures.

A notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans from readily available starting materials. The reaction proceeds through a sequential nucleophilic addition of the phenol (B47542) to the alkyne, followed by an oxidative cyclization. rsc.org To synthesize a 2-ethoxybenzofuran derivative, one could employ a phenol and an ethoxy-substituted alkyne in this reaction.

Another powerful intermolecular approach involves the palladium-catalyzed coupling of o-halophenols with terminal alkynes, followed by an in-situ cyclization. This is a variation of the intramolecular approach where the o-alkynylphenol is generated in the same reaction vessel as the cyclization.

Catalytic Strategies in this compound Synthesis

The development of catalytic systems has been instrumental in advancing the synthesis of benzofurans, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition-Metal-Catalyzed Protocols

Transition metals, particularly palladium, copper, and gold, play a central role in modern benzofuran synthesis.

Palladium Catalysis: Palladium catalysts are widely used in both the synthesis of the o-alkynylphenol precursors via Sonogashira coupling and in direct C-H activation/C-O bond formation strategies. nih.gov For example, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols has been developed for the synthesis of benzofuranones, which could potentially be converted to 2-alkoxybenzofurans. nih.gov Palladium-catalyzed Tsuji-Trost type reactions of benzofuran-2-ylmethyl acetates with nucleophiles also provide a route to 2-substituted benzofurans. unicatt.it

Copper Catalysis: Copper catalysts are crucial for both Sonogashira couplings (often as a co-catalyst with palladium) and for Ullmann-type C-O bond formations. sci-hub.senih.gov Copper-catalyzed one-pot tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides have been developed for the rapid synthesis of functionalized benzofurans. sci-hub.se Furthermore, copper-catalyzed three-component tandem cyclization of terminal alkynes, salicylaldehydes, and indoles provides access to complex indole-benzofuran bis-heterocycles. acs.org

Gold Catalysis: Gold catalysts have emerged as exceptionally powerful tools for the cyclization of o-alkynylphenols due to their strong π-acidity, which activates the alkyne towards nucleophilic attack by the phenolic oxygen. acs.orgacs.orgmdpi.com Gold(I) complexes, often in combination with a silver co-catalyst, can effect these cyclizations under very mild conditions, tolerating a wide range of functional groups. acs.org Dual catalytic systems, such as a combination of gold and iridium photocatalysts, have been used for the alkynylative cyclization of o-alkynylphenols with iodoalkynes under visible light irradiation. nih.gov

Table 2: Overview of Catalytic Systems in Benzofuran Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Pd(PPh₃)₂Cl₂/CuI | Sonogashira coupling/cyclization | One-pot synthesis from o-halophenols and alkynes | nih.govnih.gov |

| CuCl₂ | Aerobic oxidative cyclization | One-pot reaction of phenols and alkynes using O₂ as oxidant | rsc.org |

| SIPrAuCl/NaBARF | Tandem cyclization/hydroarylation | Mild conditions for coupling o-alkynylphenols and haloalkynes | acs.org |

| [Pd(η³-C₃H₅)Cl]₂/ligand | Sonogashira/O-heterocyclization | One-pot process with low catalyst loading | nih.gov |

| FeCl₃/CuI | Iodination/intramolecular O-arylation | One-pot synthesis from 1-arylketones | nih.gov |

Organocatalytic and Metal-Free Methodologies

In the pursuit of more sustainable and cost-effective synthesis, metal-free and organocatalytic methods have gained significant traction. These approaches avoid issues related to trace metal contamination in the final products. docksci.com

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], can mediate the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org This oxidative cyclization can be performed either stoichiometrically or catalytically in the presence of a co-oxidant. organic-chemistry.org

Acid-catalyzed reactions provide another metal-free route. For instance, the heteroannulation of benzoquinones can produce benzofuran structures in a one-pot manner using acetic acid as the catalyst. dtu.dkdtu.dkresearchgate.net A notable one-pot, metal-free synthesis involves the reaction of O-arylated ethyl acetohydroxamate intermediates with ketones under acidic conditions, proceeding through an oxime formation, acs.orgacs.org-rearrangement, and cyclization cascade. docksci.com More recently, a transition-metal-free, one-pot synthesis of fused benzofuranamines from 2-fluorobenzonitriles and substituted alcohols has been reported to proceed efficiently at room temperature. mdpi.com

Deep Eutectic Solvents and Green Chemistry Integration

The principles of green chemistry are increasingly being integrated into synthetic methodologies. Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). nih.gov DESs are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. nih.gov They are often biodegradable, have low vapor pressure, and can be derived from inexpensive, renewable resources. youtube.com

In the context of benzofuran synthesis, a copper iodide-catalyzed one-pot reaction of o-hydroxy aldehydes, amines, and alkynes has been successfully carried out in a deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG). nih.govacs.org The DES not only acts as an environmentally benign solvent but can also stabilize polar intermediates, accelerating the transformation. nih.govacs.org The use of DESs aligns with the goals of green chemistry by reducing the reliance on hazardous solvents and potentially allowing for catalyst recycling. nih.gov

One-Pot and Multicomponent Reactions for this compound Scaffolds

Several of the metal-catalyzed methods described previously have been adapted into one-pot protocols. For example:

Palladium-catalyzed one-pot synthesis: A process based on the enolate arylation of ketones with o-bromophenols, followed by acid-catalyzed cyclization, provides direct access to benzofurans. organic-chemistry.orgnih.gov

Copper-catalyzed three-component synthesis: A one-pot reaction involving acyl chlorides, phosphorus ylides, and o-iodophenols with copper catalysis enables the rapid construction of functionalized benzofurans. sci-hub.se This tandem transformation involves the formation of one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single pot. sci-hub.se

Microwave-assisted one-pot synthesis: An efficient method for 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed under Sonogashira conditions, where microwave irradiation significantly shortens reaction times. nih.gov

Metal-free one-pot syntheses have also been developed. The heteroannulation of benzoquinones in an acetic acid medium is a prime example of a one-pot reaction leading to benzofuran systems. dtu.dkdtu.dk These streamlined approaches offer significant advantages for the efficient construction of the this compound scaffold and its derivatives from simple, readily available starting materials.

| Catalytic System | Components/Starting Materials | Key Features | Reference |

|---|---|---|---|

| Palladium-catalyzed | o-Bromophenols, Ketones | One-pot enolate arylation and cyclization. Broad substrate scope. | organic-chemistry.orgnih.gov |

| Palladium/Copper-catalyzed | 2-Iodophenols, Terminal acetylenes, Aryl iodides | Three-component Sonogashira/cyclization sequence. Microwave-assisted. | nih.gov |

| Copper-catalyzed | o-Iodophenols, Acyl chlorides, Phosphorus ylides | Three-component tandem reaction forming multiple bonds. | sci-hub.se |

| Copper-catalyzed | o-Hydroxy aldehydes, Amines, Alkynes | Three-component synthesis in a deep eutectic solvent. | nih.govacs.org |

| Metal-Free (Acid-catalyzed) | Benzoquinones, Cyclohexanones | One-pot heteroannulation under acidic conditions. | dtu.dkdtu.dk |

Derivatization Strategies from this compound Precursors

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds. The synthesis of chalcone derivatives from this compound precursors is most commonly achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aryl ketone with an aromatic aldehyde.

In this context, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (B3021139) serves as the key ketone precursor. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. The ethanone (B97240) is treated with a variety of substituted aromatic aldehydes to yield the corresponding 1-(7-ethoxy-1-benzofuran-2-yl)-substituted chalcone derivatives. The general synthetic scheme involves the deprotonation of the methyl group of the acetyl moiety on the benzofuran ring, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration leads to the formation of the characteristic α,β-unsaturated carbonyl bridge of the chalcone.

A series of these chalcone derivatives have been synthesized and characterized using techniques such as elemental analysis, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The specific aromatic aldehydes used in the condensation determine the substitution pattern on the second aromatic ring of the resulting chalcone.

| Precursor | Reagent | Resulting Derivative Class | Reference |

| 1-(7-ethoxy-1-benzofuran-2-yl)ethanone | Substituted Aromatic Aldehydes | 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcones |

Formation of Hybrid Benzofuran Compounds (e.g., with Triazine, Pyrazole)

The strategy of molecular hybridization, which combines the this compound moiety with other heterocyclic systems like triazine and pyrazole (B372694), has been explored to generate novel chemical entities.

Benzofuran-Triazine Hybrids: The synthesis of 1,2,4-triazine (B1199460) derivatives bearing a benzofuran moiety can be accomplished through a multi-step sequence. A common starting material is benzofuran-2-carbohydrazide, which can be prepared from the corresponding ethyl benzofuran-2-carboxylate. The key step in forming the triazine ring is the cyclization reaction between the benzofuran-2-carbohydrazide and a phenacyl bromide derivative. This reaction proceeds via nucleophilic attack of the hydrazide onto the electrophilic carbon of the phenacyl bromide, followed by cyclization and dehydration to form the 1,2,4-triazine ring. The structures of these hybrid molecules are typically confirmed by spectral analysis, such as ¹H and ¹³C NMR.

Benzofuran-Pyrazole Hybrids: The formation of benzofuran-pyrazole hybrids often utilizes benzofuran-based chalcones as key intermediates. These chalcones can undergo a cyclocondensation reaction with hydrazine (B178648) derivatives to form the pyrazole ring. For instance, a chalcone derived from a substituted 2-acetylbenzofuran can react with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and subsequent oxidation or rearrangement to yield the stable aromatic pyrazole ring. This approach allows for the synthesis of 1,3,5-substituted pyrazole analogues where one of the substituents is the benzofuran moiety.

Another pathway to benzofuran-pyrazole hybrids involves the reaction of 1,3-diketones with hydrazine. For example, a 1,3-β-monothiodiketone derived from a benzofuran precursor can undergo cyclocondensation with phenylhydrazine (B124118) to yield 3-aryl/heteroaryl-5-benzofuranyl pyrazoles. jocpr.com

| Benzofuran Precursor | Heterocyclic Partner | Synthetic Strategy | Resulting Hybrid |

| Ethyl benzofuran-2-carboxylate | Triazine | Conversion to carbohydrazide, then cyclization with phenacyl bromide | Benzofuran-1,2,4-triazine |

| 2-Acetylbenzofuran | Pyrazole | Formation of chalcone, then cyclocondensation with hydrazine | Benzofuran-pyrazole |

| 1,3-β-Monothiodiketone | Pyrazole | Cyclocondensation with phenylhydrazine | Benzofuran-pyrazole |

Halogenation and Functional Group Interconversion

Halogenation of the this compound ring system provides a versatile entry point for further functionalization. The introduction of halogen atoms, typically bromine or chlorine, can be achieved at various positions on the benzofuran core, depending on the reaction conditions and the substitution pattern of the starting material.

For instance, the bromination of 1-(4-ethoxy-1-benzofuran-2-yl)ethanone has been demonstrated. The reaction of benzofuran derivatives with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide, can lead to bromination. The position of bromination is influenced by the existing substituents on the benzene (B151609) ring; electron-donating groups can direct electrophilic substitution to ortho and para positions.

Once halogenated, these derivatives can undergo a variety of functional group interconversions. The halogen atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

Furthermore, the ethoxy group itself can be a site for functional group interconversion. The cleavage of the ether linkage, typically under strong acidic conditions (e.g., with HBr or HI), can convert the this compound to the corresponding 2-hydroxy-1-benzofuran (a benzofuranone tautomer). masterorganicchemistry.comlibretexts.orgopenstax.org This transformation provides access to a different class of derivatives and allows for subsequent reactions at the newly formed hydroxyl group.

| Starting Material | Reagent/Condition | Transformation | Product |

| 1-(4-Ethoxy-1-benzofuran-2-yl)ethanone | N-Bromosuccinimide (NBS), CCl₄, Benzoyl Peroxide | Bromination | Brominated 1-(4-ethoxy-1-benzofuran-2-yl)ethanone |

| This compound | Strong Acid (e.g., HBr, HI) | Ether Cleavage | 2-Hydroxy-1-benzofuran |

Mechanistic Investigations and Reactivity Studies of 2 Ethoxy 1 Benzofuran

Reaction Pathways and Intermediates in Benzofuran (B130515) Formation

The synthesis of the benzofuran core can be achieved through numerous strategies, often involving transition-metal catalysis or acid-promoted cyclizations. While direct synthetic routes to 2-Ethoxy-1-benzofuran are not extensively detailed in the literature, its formation can be understood through established mechanisms for constructing substituted benzofurans.

A common strategy involves the coupling and subsequent cyclization of substituted phenols and alkynes. For instance, palladium- and copper-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a well-established route. To obtain a 2-ethoxy derivative, ethoxyacetylene could serve as the alkyne component.

Another prevalent pathway is the acid-catalyzed cyclization of aryl ether substrates. For example, the reaction of a phenol (B47542) with an α-haloketone can lead to an α-phenoxyketone intermediate. In the presence of an acid catalyst like titanium tetrachloride, this can undergo a Friedel-Crafts-type alkylation followed by intramolecular cyclodehydration to regioselectively yield 2-substituted benzofurans.

Mechanistically, many benzofuran syntheses proceed through distinct intermediates. In copper-catalyzed reactions involving salicylaldehydes and alkynes, a proposed pathway involves the formation of a copper acetylide, which then attacks an iminium ion generated from the salicylaldehyde (B1680747) and an amine. Subsequent intramolecular nucleophilic attack and isomerization yield the benzofuran ring. In acid-catalyzed cyclizations of acetal-bearing precursors, a key intermediate is a protonated oxonium ion, which then undergoes nucleophilic attack by the phenyl ring to close the furan (B31954) ring.

| Synthetic Strategy | Key Reactants | Catalyst/Promoter | Proposed Intermediates | Reference |

| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Pd/Cu | Palladium-alkynyl complexes | |

| One-Pot Alkylation/Cyclodehydration | Phenols, α-Haloketones | TiCl₄ | α-Phenoxyketone | |

| Copper-Catalyzed One-Pot Reaction | Salicylaldehydes, Amines, Alkynes | CuBr | Iminium ion, Copper acetylide | |

| Acid-Catalyzed Acetal (B89532) Cyclization | Aryl ethers with acetal group | Polyphosphoric Acid (PPA) | Oxonium ion | |

| Photochemical Synthesis | 2-Chlorophenols, Terminal Alkynes | None (UV light) | Aryl cation |

Electrophilic and Nucleophilic Reactivity at Specific Ring Positions

The reactivity of the this compound ring is dictated by the electron distribution, which is significantly influenced by the oxygen heteroatom and the 2-ethoxy group. The furan moiety is inherently electron-rich, and this character is further enhanced by the +R (resonance) effect of the ethoxy group at the C2 position.

Electrophilic Reactivity : The most electron-rich position in the benzofuran core is typically the C3 position, making it the primary site for electrophilic substitution. The electron-donating nature of the 2-ethoxy group would further activate this position towards attack by electrophiles. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur with high regioselectivity at C3.

Nucleophilic Reactivity : While the ring itself is electron-rich and thus not prone to direct nucleophilic attack, the C2 proton can be abstracted by a strong base like n-butyllithium. This metallation generates a 2-lithiated benzofuran, a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones) to introduce substituents at the C2 position. However, in this compound, this position is already substituted. The primary nucleophilic character, therefore, resides with the lone pairs on the oxygen atoms of the furan ring and the ethoxy group. These sites can coordinate to Lewis acids or be involved in protonation under acidic conditions. A molecule with both electron-rich (nucleophilic) and electron-poor (electrophilic) regions can react with itself or other molecules in specific ways. For instance, the carbon atom of a carbonyl group is electrophilic, while the oxygen is nucleophilic.

Cycloaddition and Rearrangement Reactions Involving the Benzofuran Core

The C2=C3 double bond of the benzofuran nucleus is a key reactive site for cycloaddition reactions, enabling the construction of complex polycyclic and spirocyclic systems. The presence of the electron-donating ethoxy group at C2 makes this double bond particularly electron-rich, enhancing its reactivity as a 2π component in cycloadditions.

Various cycloaddition strategies have been applied to the benzofuran scaffold:

[3+2] Cycloadditions : Benzofuran derivatives can react with 1,3-dipoles like azomethine ylides to form spiro-pyrrolidine structures with high diastereoselectivity.

[2+1] and [2π + 2σ] Cycloadditions : Benzofuran-derived oxadienes can undergo formal [2+1] cycloadditions with species like bromomalonates to yield spirocyclopropanes. Similarly, formal [2π + 2σ] cycloadditions with bicyclo[1.1.0]butanes (BCBs) are used to construct novel spiro-bicyclo[2.1.1]hexanes.

Oxidative [2+3] Cycloadditions : Phenols can be activated through oxidation to form a reactive electrophilic phenoxonium ion intermediate, which can then be trapped by an alkene in a formal [2+3] cycloaddition to build dihydrobenzofuran rings.

Rearrangement reactions are also known in benzofuran synthesis. A notable example is a temperature-dependent-aryl migration mechanism proposed for the formation of 2-substituted benzofurans from the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones.

| Reaction Type | Reactant with Benzofuran Core | Reagent | Product Type | Reference |

| [3+2] Cycloaddition | 3-Benzylidenebenzofuran-2-one | Sarcosine, Aldehyde | Spiro-pyrrolidine | |

| Formal [2+1] Cycloaddition | Benzofuran-derived oxadiene | Bromomalonate | Spirocyclopropane | |

| Formal [2π + 2σ] Cycloaddition | Benzofuran-derived oxadiene | Bicyclo[1.1.0]butane | Spiro-bicyclo[2.1.1]hexane | |

| -Aryl Migration | Alkoxide intermediate | N/A (Thermal) | 2-Substituted Benzofuran |

Oxidative Transformations of Benzofuran Systems

The electron-rich nature of the benzofuran ring, particularly the C2=C3 double bond, makes it susceptible to oxidative transformations. The 2-ethoxy group in this compound is expected to further activate the system towards oxidation.

A key reaction is the photooxygenation of the C2=C3 double bond. For example, 2,3-disubstituted benzofurans react with singlet oxygen to form unstable dioxetane intermediates, which can then cleave or rearrange to give other products, such as 2-acyloxy acetophenones. Oxidative cyclization is another important transformation, often mediated by palladium catalysts with an external oxidant like benzoquinone, to form the benzofuran ring from precursors like ortho-cinnamyl phenols. Additionally, oxidant systems such as molecular iodine combined with tert-butyl hydroperoxide (I₂/TBHP) have been employed for oxidative cyclizations to form related dihydrobenzofuran structures.

Studies on Regioselectivity and Stereoselectivity in Synthesis

Achieving high regioselectivity and stereoselectivity is crucial in the synthesis of substituted benzofurans like the 2-ethoxy isomer. The final substitution pattern is often determined by the interplay of electronic and steric factors during the ring-forming step.

Regioselectivity : In the synthesis of benzofurans from phenols, cyclization can occur at either ortho position relative to the hydroxyl group.

In intramolecular Friedel-Crafts-type reactions, cyclization generally favors the sterically less-hindered position.

Specific catalysts can provide excellent regiochemical control. For instance, a titanium tetrachloride-promoted reaction between phenols and α-haloketones can yield 2-alkyl benzofurans with high regioselectivity.

Computational studies have shown that the regioselectivity of acid-catalyzed cyclizations can be predicted by analyzing the stability and accessibility of the reactive orbitals in the key intermediates, such as oxonium ions.

Stereoselectivity : In reactions creating new chiral centers, such as cycloadditions, controlling the stereochemical outcome is paramount.

The [3+2] cycloaddition of azomethine ylides to benzofuran derivatives has been shown to proceed

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons (¹H) and carbon atoms (¹³C), as well as their connectivity.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

While specific experimental ¹H NMR data for 2-Ethoxy-1-benzofuran is not widely available in the public domain, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar benzofuran (B130515) structures and the electronic effects of the ethoxy substituent.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzofuran ring system and the protons of the ethoxy group. The protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) would typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and multiplicities would be influenced by the oxygen atom of the furan (B31954) ring and the ethoxy group at the 2-position.

The proton at the 3-position (H-3) of the furan ring would likely appear as a singlet in the aromatic region, with its chemical shift influenced by the adjacent oxygen and the ethoxy group. The ethoxy group protons would present as a quartet for the methylene (B1212753) group (-OCH₂-) and a triplet for the methyl group (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. These signals would be expected in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | Singlet | - | - |

| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | Multiplet | - |

| -OCH₂- (Ethoxy) | ~4.1 | Quartet | ~7.0 |

Carbon-13 (¹³C) NMR Chemical Shift Assignment and Multiplicities

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbon atoms of the benzofuran ring would resonate in the downfield region of the spectrum. The carbon atom at the 2-position (C-2), being directly attached to two oxygen atoms (one from the furan ring and one from the ethoxy group), would be significantly deshielded and is expected to have a chemical shift in the range of δ 160-170 ppm. The other carbon atoms of the benzofuran core (C-3, C-3a, C-4, C-5, C-6, C-7, and C-7a) would appear in the typical aromatic region (δ 110-160 ppm). The carbon atoms of the ethoxy group, being aliphatic, would appear in the upfield region. The methylene carbon (-OCH₂-) would be expected around δ 60-70 ppm, while the methyl carbon (-CH₃) would be found at approximately δ 15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160 - 170 |

| C-3 | ~100 |

| Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a) | 110 - 160 |

| -OCH₂- (Ethoxy) | 60 - 70 |

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the aromatic ring and the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until the analyte molecules are ejected as gas-phase ions. For this compound, ESI-MS in positive ion mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺. This would allow for the confirmation of the molecular weight of the compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated theoretical mass for the chemical formula of this compound (C₁₀H₁₀O₂), its molecular formula can be unequivocally confirmed. The theoretical exact mass of the protonated molecule [C₁₀H₁₀O₂ + H]⁺ would be calculated and compared to the measured value, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational modes. While a specific, dedicated spectrum for this compound is not widely published, its characteristic IR absorption bands can be predicted with high accuracy by analyzing the spectra of the parent benzofuran molecule and related 2-alkoxy substituted derivatives. nist.govmdpi.comelsevier.com

The IR spectrum of this compound is expected to be dominated by several key absorptions. The presence of the benzene ring fused to the furan ring gives rise to characteristic C-H stretching vibrations for aromatic protons, typically appearing above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic and furan rings are expected in the 1600-1450 cm⁻¹ region. The ethoxy group introduces distinct aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Crucially, the ether linkages—both the C-O-C of the furan ring and the C-O-C of the ethoxy group—will produce strong, characteristic stretching bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. mdpi.comelsevier.com The specific bands from a substituted benzofuran hydrazide derivative showed a strong C=O absorption at 1689 cm⁻¹, highlighting how different functional groups introduce unique, identifiable peaks. mdpi.com

The table below outlines the expected characteristic IR absorption bands for this compound, compiled from data on analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Benzene Ring) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Ethoxy Group) | 2980 - 2850 | Medium-Strong |

| C=C Stretch | Aromatic/Furan Rings | 1600 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether & Furan Ring | 1270 - 1200 | Strong |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether & Furan Ring | 1150 - 1020 | Strong |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While the specific single-crystal X-ray structure of this compound has not been reported, extensive crystallographic data exists for a wide array of its derivatives. researchgate.netacs.orgresearchgate.netnih.gov This body of research allows for a detailed and accurate prediction of its solid-state characteristics.

Studies on compounds like 2-(5-methoxy-1-benzofuran-3-yl)acetic acid and 3-(propan-2-ylidene)benzofuran-2(3H)-one reveal that the benzofuran ring system is essentially planar. researchgate.netnih.gov For example, in the former, the root-mean-square deviation for the nine non-hydrogen atoms of the benzofuran core is a mere 0.011 Å. nih.gov This high degree of planarity is a consistent feature across many derivatives.

The conformation of the ethoxy group at the C-2 position is expected to influence crystal packing. In related structures, substituents can adopt positions that are either coplanar with the ring system or twisted out of the plane, which in turn dictates the nature of intermolecular forces such as π-stacking or hydrogen bonding. mdpi.comacs.org For instance, in one complex benzofuran derivative, π–π stacking interactions were observed between the benzofuran and triazole rings of neighboring molecules, with centroid-to-centroid distances of 3.679 Å. mdpi.com In other cases, intermolecular hydrogen bonds between a nitrile group and a furan atom have been identified as key packing interactions. acs.org It is therefore anticipated that in a crystal of this compound, the planar benzofuran moieties would arrange in sheets or stacks, stabilized by van der Waals forces and potential weak C-H···O interactions involving the ethoxy group and the furan oxygen.

The table below summarizes crystallographic data from several benzofuran derivatives, illustrating the common structural parameters of this class of compounds.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Triclinic | P-1 | Four molecules in the unit cell. | researchgate.net |

| (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | Monoclinic | P21/c | π–π stacking between benzofuran and triazole rings. | mdpi.com |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Monoclinic | P21/c | Two independent, highly planar molecules in the asymmetric unit. | researchgate.net |

| 2-(5-methoxy-1-benzofuran-3-yl)acetic acid | Monoclinic | P21/c | Benzofuran residue is essentially planar (r.m.s. deviation = 0.011 Å). | nih.gov |

Spectroelectrochemical Methods for Mechanistic Insights

Spectroelectrochemical methods, which combine electrochemical techniques like cyclic voltammetry with simultaneous spectroscopic measurements (e.g., UV-Vis), are powerful tools for investigating reaction mechanisms. They allow for the in-situ identification of transient intermediates, such as radical cations, and the elucidation of the pathways by which they react.

The electrochemical behavior of numerous benzofuran derivatives has been investigated, providing a solid foundation for predicting the behavior of this compound. tandfonline.comtandfonline.comnih.gov Studies on related compounds show that the benzofuran ring system undergoes oxidation at a solid electrode. tandfonline.comnih.gov The electrooxidation of benzofurans is typically an irreversible process, as evidenced by the absence of a corresponding reduction peak upon reversal of the potential scan in cyclic voltammetry experiments. tandfonline.com This irreversibility suggests that the initially formed radical cation is highly reactive and undergoes rapid subsequent chemical reactions.

For a 2-alkoxybenzofuran, the oxidation process is expected to occur on the electron-rich benzofuran ring. The ethoxy group, being an electron-donating group, would likely lower the oxidation potential compared to the unsubstituted benzofuran, making it easier to oxidize. A spectroelectrochemical experiment would allow for the direct observation of the UV-Vis spectrum of the radical cation formed upon one-electron oxidation. The subsequent decay of this species could be monitored spectroscopically, providing kinetic data and insight into follow-up reactions, which could include dimerization, polymerization, or reaction with nucleophiles present in the solvent system. tandfonline.com For example, studies on the electrooxidation of catechol in the presence of nucleophiles have shown that the initially formed quinone can participate in Michael addition reactions to form new benzofuran derivatives, a process that can be followed electrochemically. nih.gov

Theoretical Chemistry and Computational Modeling

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. For 2-Ethoxy-1-benzofuran, analyzing its electronic structure reveals key features that govern its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or acidic nature. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity and lower stability. nih.gov In many benzofuran (B130515) derivatives, the HOMO is often distributed over the benzofuran ring system, while the LUMO's location can vary depending on the substituents. unina.itresearchgate.net For this compound, the ethoxy group, being an electron-donating group, is expected to influence the energy and distribution of the HOMO, potentially increasing its energy level and making the molecule more susceptible to electrophilic attack.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data for Related Benzofuran Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| 1-benzofuran-2-carboxylic acid | -6.366 | -1.632 | 4.734 | UB3LYP/6-31G(d,p) researchgate.net |

| 7-methoxy-benzofuran-2-carboxylic acid | Data not available | Data not available | 4.189 | B3LYP/6311+(d,p) researchgate.net |

The distribution of electron density within a molecule can be visualized using electrostatic potential maps (ESPs). libretexts.orgwuxiapptec.com These maps illustrate the electrostatic potential on the electron density surface of a molecule, providing a visual representation of charge distribution. libretexts.org Regions with negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. wuxiapptec.comresearchgate.net

For benzofuran derivatives, the oxygen atom within the furan (B31954) ring and any oxygen atoms in substituent groups are expected to be regions of negative electrostatic potential. researchgate.net In the case of this compound, the oxygen of the ethoxy group would be a significant site of negative potential. The aromatic benzene (B151609) ring will also exhibit regions of negative potential above and below the plane of the ring. researchgate.net These maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions. libretexts.org

Density Functional Theory (DFT) Calculations

DFT has become a powerful and widely used computational method in chemistry to investigate the properties of molecules. physchemres.org It provides a good balance between accuracy and computational cost for studying the electronic structure and other properties of medium-sized organic molecules like this compound.

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule, known as geometry optimization. physchemres.org This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For benzofuran derivatives, DFT calculations have been successfully used to predict bond lengths and angles that are in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net For example, studies on 2-phenylbenzofuran (B156813) have shown that DFT methods can accurately predict its pseudo-planar geometry. physchemres.org

Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental vibrational modes of the molecule. researchgate.net These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the structure and to aid in the assignment of spectral bands. researchgate.netresearchgate.net For 1-benzofuran-2-carboxylic acid, the calculated vibrational frequencies using the B3LYP/6-31G(d,p) level of theory showed good agreement with the experimental FT-IR spectrum. researchgate.net

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 1-benzofuran-2-carboxylic acid

| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-31G(d,p)) |

| O-H stretch (carboxylic acid) | 3400-2525 (broad) | Data not available |

| C=O stretch (carboxylic acid) | 1690 | Data not available |

Note: Specific data for this compound is not available. The table shows data for a related compound to illustrate the application of the method. researchgate.net

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES). researchgate.netresearchgate.net The PES represents the energy of a system as a function of the positions of its atoms. By identifying transition states (saddle points on the PES) and intermediates (local minima), the most likely reaction pathway can be determined. researchgate.net

For reactions involving benzofuran derivatives, such as cycloadditions, DFT can be used to explore different possible pathways and determine the activation energies for each step. pku.edu.cn For instance, in the [8+2] cycloaddition reactions of dienylfurans, DFT calculations revealed a stepwise mechanism and identified the rate-determining step. pku.edu.cn Such studies provide a detailed, atomistic understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone. researchgate.net

Beyond vibrational frequencies, DFT can also be used to predict other spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov These predicted spectra can be invaluable for confirming the structure of newly synthesized compounds or for distinguishing between isomers. nih.govresearchgate.net DFT calculations have been shown to provide reliable predictions of both ¹H and ¹³C NMR chemical shifts for a variety of organic molecules, including those with heterocyclic cores. acs.org

Similarly, as mentioned in the vibrational analysis section, IR spectra can be predicted with good accuracy. researchgate.netresearchgate.net The calculated IR spectrum provides a set of vibrational frequencies and their corresponding intensities, which can be directly compared to an experimental spectrum. researchgate.net

In Silico Studies for Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of potent and selective therapeutic agents. nih.gov For the benzofuran scaffold, SAR studies have been instrumental in identifying key structural features that contribute to their biological activities, including anticancer properties. nih.govmdpi.com The position and nature of substituents on the benzofuran ring are critical determinants of their biological effects. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. researchgate.net This method is widely used to understand the interactions between small molecules, like benzofuran derivatives, and proteins, providing insights into their potential biological activity. researchgate.netatmiyauni.ac.in

Several studies have employed molecular docking to investigate the binding of benzofuran derivatives to various biological targets, including enzymes implicated in cancer and other diseases. For instance, novel benzofuran derivatives have been docked into the active sites of proteins like phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) to predict their inhibitory potential. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. semanticscholar.org

In the context of anticancer research, docking studies of benzofuran-thiazole hybrids have been performed against matrix metalloproteinase-2 (MMP-2), a protein involved in tumor metastasis. atmiyauni.ac.in Similarly, benzofuran-linked triazole derivatives have shown promising binding affinities in docking studies against the hepatitis C virus (HCV) NS5B polymerase. nih.gov The binding affinities and interactions of representative benzofuran derivatives with their targets from various studies are summarized below.

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzofuran-1,2,4-triazole derivative (BF-9) | HCV NS5B Polymerase | -16.09 | Not specified in detail |

| Benzofuran-1,2,4-triazole derivative (BF-12) | HCV NS5B Polymerase | -15.75 | Not specified in detail |

| Benzofuran-1,2,4-triazole derivative (BF-13) | HCV NS5B Polymerase | -15.82 | Not specified in detail |

| Methoxy substituted 2-benzoyl-1-benzofuran (3j) | Adenosine (B11128) A2A Receptor | Ki = 0.5161 µM | Not specified in detail |

| Benzofuran derivative (Compound 8) | PI3K | IC50 = 2.21 nM | Val851 |

| Benzofuran derivative (Compound 8) | VEGFR-2 | IC50 = 68 nM | Not specified in detail |

This table presents data from studies on various benzofuran derivatives and may not be directly representative of this compound itself.

Pharmacophore modeling is a powerful computational approach used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. mdpi.com A pharmacophore model can be used to screen large databases of compounds to find new molecules with the potential for similar biological activity. nih.govmdpi.com

For the benzofuran class of compounds, pharmacophore modeling can help in understanding the key structural requirements for their interaction with specific biological targets. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com

Biological Activity Research: Mechanistic and Target Based Studies Non Human, in Vitro/in Vivo

Anticancer Activity in Cell Lines (Focus on Molecular Mechanisms)

The anticancer properties of 2-Ethoxy-1-benzofuran derivatives have been investigated across various cancer cell lines, revealing a multifaceted approach to inhibiting cancer cell growth and survival.

Induction of Apoptosis

A key mechanism by which these compounds exhibit anticancer activity is the induction of apoptosis, or programmed cell death. Studies have shown that certain benzofuran-substituted chalcone (B49325) derivatives can trigger apoptosis in prostate, lung, and breast cancer cells. nih.gov This process is often caspase-dependent, involving the activation of key executioner enzymes like caspase-3 and caspase-7. nih.gov The induction of apoptosis has been confirmed through methods such as Annexin V staining, which identifies cells in the early stages of apoptosis, and the observation of morphological changes like pycnotic nuclei and chromatin condensation. nih.govaccscience.com

For instance, a novel chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, was found to induce apoptosis in human lung and colon cancer cells. accscience.com This was evidenced by positive Annexin V-FITC staining, indicating the externalization of phosphatidylserine, a hallmark of apoptosis. accscience.com Similarly, another study on 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives demonstrated apoptosis induction through caspase-dependent pathways in various cancer cell lines. nih.gov

Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another mechanism implicated in the anticancer effects of some benzofuran (B130515) derivatives. researchgate.net ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The formation of ROS in response to treatment with these compounds has been determined using assays like the DCFDA (2',7'-dichlorofluorescin diacetate) method. nih.govresearchgate.net Some benzofuran derivatives have been shown to possess both oxidant and antioxidant properties, suggesting a complex role in modulating cellular redox balance. researchgate.net

Cell Viability and Antiproliferative Assays

The cytotoxic and antiproliferative effects of this compound derivatives are commonly evaluated using a variety of cell viability assays. These assays measure the number of viable cells in a culture after exposure to the test compound. Commonly used methods include:

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid. scispace.com The amount of bound dye is proportional to the total protein mass, which correlates with the cell number. scispace.com The SRB assay has been used to determine the anti-growth effects of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives in breast (MCF-7), non-small cell lung (A549), and prostate (PC-3) cancer cell lines. nih.gov

MTT Assay: This colorimetric assay measures the metabolic activity of cells. nih.gov Viable cells with active metabolism can reduce the tetrazolium dye MTT to a purple formazan (B1609692) product. nih.govabpbio.com The amount of formazan produced is proportional to the number of living cells. abpbio.com This assay has been employed to assess the cytotoxic effects of benzofuran-isatin conjugates on colorectal cancer cell lines. tandfonline.com

ATP Assay: This assay quantifies the amount of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. The level of ATP is a direct indicator of cell viability and metabolic activity. ATP-based cell viability assays have been used alongside SRB assays to test the anti-growth effects of chalcone compounds. nih.gov

A study on a new chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, reported significant cytotoxic effects with low IC50 values across several cancer cell lines: 2.85 µM for A549, 1.46 µM for H1299, 0.59 µM for HCT116, and 0.35 µM for HT29. accscience.com

Table 1: Antiproliferative Activity of a Benzofuran Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 2.85 accscience.com |

| H1299 | Lung Cancer | 1.46 accscience.com |

| HCT116 | Colon Cancer | 0.59 accscience.com |

| HT29 | Colon Cancer | 0.35 accscience.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme Inhibition Studies

The anticancer activity of some benzofuran derivatives has been linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Phosphatidylinositol 3-kinase (PI3K): The PI3K signaling pathway is frequently overactivated in many cancers and plays a critical role in cell growth, proliferation, and survival. nih.gov Certain benzofuran derivatives have been designed and synthesized as dual inhibitors of PI3K and VEGFR2. nih.gov For example, one compound demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 2.21 nM, which was more potent than the reference inhibitor LY294002 (IC50 = 6.18 nM). nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR2 is a validated strategy in cancer therapy. nih.gov The aforementioned dual inhibitor also showed significant inhibitory activity against VEGFR-2 with an IC50 value of 68 nM. nih.govnih.gov

Acetylcholinesterase: While primarily associated with neurodegenerative diseases, some studies have explored the inhibition of acetylcholinesterase by benzofuran derivatives. researchgate.net

Table 2: Enzyme Inhibitory Activity of a Benzofuran Derivative

| Enzyme | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| PI3Kα | 2.21 nih.govnih.gov | LY294002 | 6.18 nih.govnih.gov |

| VEGFR-2 | 68 nih.govnih.gov | Sorafenib | 31.2 nih.govnih.gov |

Modulation of Signaling Pathways

Benzofuran derivatives can also exert their anticancer effects by modulating key signaling pathways within cancer cells.

Interleukin-6 (IL-6) Release: IL-6 is a pleiotropic cytokine with complex roles in inflammation and cancer. nih.govrndsystems.com Some benzofuran derivatives have been shown to decrease the secretion of IL-6 in cancer cell lines. researchgate.net This effect was particularly pronounced in HepG2 (hepatocellular carcinoma) cells. researchgate.net The modulation of IL-6 signaling can impact various cellular processes, including inflammation, cell survival, and proliferation. nih.govrndsystems.com

Target Identification

Identifying the direct molecular targets of these compounds is crucial for understanding their mechanism of action and for the development of more potent and selective drugs.

Tubulin: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. nih.gov Several anticancer drugs target tubulin polymerization. nih.gov While some benzofuran derivatives have been investigated for their effect on tubulin, one study found that the tested derivatives had a minimal effect on tubulin polymerization. researchgate.net However, other research has highlighted that the inhibition of tubulin polymerization is a known mechanism for the anticancer effect of some benzofuran derivatives. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal)

Benzofuran derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating their activity against a variety of bacterial and fungal pathogens. rsc.orgnih.govnih.govxjtlu.edu.cn The versatility of the benzofuran nucleus allows for chemical modifications that can enhance its antimicrobial properties, making it a "privileged structure" in the search for new drugs to combat infectious diseases. rsc.org

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov For instance, certain benzofuran derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as Bacillus subtilis. tandfonline.comnih.govxjtlu.edu.cn Their efficacy also extends to Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, and various fungal species like Candida albicans. nih.govxjtlu.edu.cnnih.gov

Inhibition of Bacterial Enzymes (e.g., DHFR)

One of the mechanisms by which benzofuran derivatives exert their antibacterial effects is through the inhibition of essential bacterial enzymes. Dihydrofolate reductase (DHFR) is a validated target for antimicrobial drug development, and some benzofuran-based compounds have been investigated as inhibitors of this enzyme. The hybridization of the benzofuran scaffold with other heterocyclic rings, such as pyrazole (B372694), has been explored to create potent inhibitors of bacterial enzymes. nih.gov For example, novel benzofuran-pyrazole hybrids have been synthesized and shown to inhibit E. coli DNA gyrase B, an enzyme crucial for bacterial DNA replication. nih.govmdpi.com

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. Numerous studies have determined the MIC values of various benzofuran derivatives against a range of microorganisms. For instance, certain hydrophobic benzofuran analogs have demonstrated favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 μg/mL. nih.govxjtlu.edu.cn In another study, novel benzofuran-pyrazole compounds exhibited significant broad-spectrum antimicrobial activity with MIC values between 2.50 and 20 µg/mL. nih.govmdpi.com

The table below presents a selection of MIC values for different benzofuran derivatives against various bacterial and fungal strains, as reported in the literature.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Hydrophobic benzofuran analogs | Bacillus subtilis | 0.39 | nih.gov |

| Hydrophobic benzofuran analogs | Staphylococcus aureus | 3.12 | nih.gov |

| Benzofuran-pyrazole hybrids | Various bacteria & fungi | 2.50 - 20 | nih.govmdpi.com |

| Benzofuranone derivative | Klebsiella pneumoniae | 0.39 | rsc.org |

| Fused benzofuran derivatives | P. chinchori | 25 | rsc.org |

| Fused benzofuran derivatives | A. fumigatus | 25 | rsc.org |

| Fused benzofuran derivatives | P. wortmanni | 100 | rsc.org |

| Benzofuran derivatives containing disulfide moieties | Xanthomonas oryzae pv oryzae (Xoo) | 0.28 | acs.org |

| Benzofuran derivatives containing disulfide moieties | Xanthomonas oryzae pv oryzicola (Xoc) | 0.56 | acs.org |

| Benzofuran derivatives containing disulfide moieties | Xanthomonas axonopodis pv citri (Xac) | 10.43 | acs.org |

Antioxidant Potential and Radical Scavenging Activities

In addition to their antimicrobial properties, benzofuran derivatives have been investigated for their antioxidant potential. nih.govnih.govresearchgate.net Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in various diseases. Compounds with the ability to scavenge free radicals can help mitigate this damage.

Several studies have evaluated the antioxidant capacity of benzofuran derivatives using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and lipid peroxidation inhibition assays. nih.govmdpi.com For example, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been shown to possess both anti-excitotoxic and antioxidant activities. nih.gov One particular compound from this series demonstrated a 62% inhibition of lipid peroxidation and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov

Quantum computational studies on 2-phenylbenzofuran (B156813) derivatives have provided insights into their radical scavenging mechanisms, suggesting that the hydrogen atom transfer (HAT) mechanism is predominant. rsc.orgrsc.org These studies highlight the potential of benzofuran derivatives as lead compounds for the development of novel antioxidant agents. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective benzofuran-based therapeutic agents. nih.govresearchgate.netnih.gov SAR studies help to identify the key structural features of the benzofuran molecule that are responsible for its biological activity. tandfonline.comnih.gov

Impact of Substituents on Biological Activity

The type and position of substituents on the benzofuran ring system have a significant impact on the biological activity of the resulting derivatives. nih.govresearchgate.net

For instance, in the context of antimicrobial activity, the introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring has been shown to enhance antibacterial and antifungal potencies. nih.govrsc.org Specifically, compounds with two bromo substituents at the C-5 position of the benzofuran ring and the C-4 position of a phenyl ring exhibited excellent antibacterial activity. nih.govrsc.org The presence of a hydroxyl group at the C-6 position has also been associated with excellent antibacterial activity. nih.gov

In terms of antioxidant activity, the presence of a hydroxyl group at the para position of a phenyl substituent in 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides appears to be important for their antioxidant actions. nih.gov

The nature of the substituent at the C-2 position of the benzofuran ring is also critical. Ester or heterocyclic ring substitutions at this position have been found to be crucial for cytotoxic activity. nih.gov

Hybridization Effects on Biological Profiles

Molecular hybridization, which involves combining the benzofuran scaffold with other pharmacologically active moieties, is a promising strategy for developing new derivatives with enhanced biological profiles. researchgate.netnih.govnih.gov

A notable example is the hybridization of benzofuran with a pyrazole nucleus. nih.govmdpi.com This combination has yielded compounds with potent antimicrobial activity, including the inhibition of bacterial DNA gyrase B. nih.govmdpi.com The synergistic effect of the two heterocyclic systems can lead to compounds with improved efficacy and potentially novel mechanisms of action.

Similarly, the hybridization of benzofuran with triazole moieties has been explored for the development of new antifungal agents. nih.gov These hybrid molecules have demonstrated moderate to satisfactory in vitro antifungal activity. nih.gov The coupling of aurone-like benzofuran with a chromone (B188151) or coumarin (B35378) has also been shown to yield novel compounds with more potent pro-apoptotic properties compared to the individual unconjugated molecules. nih.gov

Applications in Advanced Materials Science and Catalysis

Polymer Chemistry and Advanced Composites

Specific information regarding the use of 2-Ethoxy-1-benzofuran in polymer chemistry or the formulation of advanced composites is not found in published research. While benzofuran (B130515) derivatives, in general, are recognized as valuable synthons in polymer chemistry, the direct polymerization or incorporation of this compound into a polymer backbone or as a component in a composite material has not been reported.

Research in this field has included the preparation and characterization of polymers containing benzofuran moieties, such as poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate), and their nanocomposites with organoclay. These studies explore the optical and thermal properties of such materials. However, the absence of the 2-ethoxy substituent and the presence of other functional groups for polymerization make these systems structurally distinct from any potential polymers derived from this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for 2-Ethoxy-1-benzofuran

Future synthetic research should aim to develop more efficient, sustainable, and versatile methods for preparing this compound and its derivatives. While classical methods for benzofuran (B130515) synthesis, such as intramolecular cyclization of substituted phenols and transition-metal-catalyzed reactions, provide a foundation, there is significant room for innovation. divyarasayan.orgnumberanalytics.com

Key areas for development include:

Catalytic Strategies: Exploration of novel catalysts, including those based on earth-abundant metals like copper and nickel, could lead to more cost-effective and environmentally friendly syntheses. acs.org Recent advancements in using palladium and copper catalysts for Sonogashira coupling followed by intramolecular cyclization could be optimized for 2-alkoxy substituted products. divyarasayan.orgnih.gov

C-H Functionalization: Direct C-H activation and functionalization of the benzofuran core represents a highly atom-economical approach. numberanalytics.com Developing methods to selectively introduce the 2-ethoxy group onto a pre-formed benzofuran ring or to functionalize other positions of this compound would be a significant advance.

Novel Cyclization Reactions: Investigating unconventional cycloaddition strategies, such as the [4+1] cycloaddition reported for 2-aminobenzofurans, could open new pathways to the 2-ethoxy variant using different starting materials like ortho-quinone methides and an ethoxy-containing isocyanide equivalent. mdpi.com

Regioselective Control: A persistent challenge in benzofuran synthesis is controlling regioselectivity, especially with polysubstituted aromatic precursors. oregonstate.edu Future work should focus on methodologies that offer high regiochemical control to avoid the formation of unwanted isomers, a particularly relevant issue when synthesizing specifically substituted derivatives. numberanalytics.comoregonstate.edu

Exploration of New Reactivity Patterns and Transformations

The reactivity of the this compound molecule is not fully explored. The interplay between the electron-donating ethoxy group and the furan (B31954) ring could lead to unique chemical behaviors.

Future research should investigate:

Electrophilic and Nucleophilic Substitutions: A systematic study of how the 2-ethoxy group influences the regioselectivity of electrophilic substitution reactions on the benzene (B151609) and furan rings is needed. Furthermore, the reactivity of the C3 position towards various electrophiles warrants investigation. researchgate.net

Photochemical Reactions: The benzofuran core can participate in photochemical cycloadditions. researchgate.net Exploring the photochemical reactivity of this compound could lead to the synthesis of complex, polycyclic structures that are otherwise difficult to access. mdpi.com

Umpolung Reactivity: The concept of reversing the normal polarity of functional groups (umpolung) is a powerful tool in organic synthesis. mdpi.com Investigating photoinduced umpolung transformations of derivatives, such as this compound-3-carbaldehyde, could provide novel routes to complex functionalized benzofuranones.

Ring-Opening and Rearrangement Reactions: Understanding the stability of the 2-ethoxy substituted ring under various conditions (e.g., acidic, basic, oxidative) could reveal novel rearrangement or ring-opening reactions, providing access to different heterocyclic or open-chain structures.

Advanced Computational Predictions and Experimental Validation

Computational chemistry offers a powerful lens through which to predict and understand the properties and reactivity of this compound before undertaking extensive lab work.

Promising avenues include:

Reaction Mechanism and Regioselectivity Modeling: Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be employed to model reaction pathways for novel synthetic routes. tus.ac.jp This can help predict activation energies and transition states, guiding the development of conditions that favor the desired 2-ethoxy regioisomer and minimize byproducts. wuxiapptec.com

Virtual Screening for Biological Targets: Molecular docking simulations can be used to screen this compound and its virtual derivatives against libraries of biological targets. This approach can identify potential protein-ligand interactions and prioritize compounds for synthesis and biological testing, as has been done for other benzofuran derivatives targeting enzymes like PI3K and VEGFR-2. nih.govnih.gov

Prediction of Physicochemical Properties: Computational models can predict key drug-like properties, such as solubility, lipophilicity, and metabolic stability. This in silico analysis can guide the design of derivatives with improved pharmacokinetic profiles.

A crucial aspect of this research will be the tight integration of computational predictions with experimental validation to refine and improve the predictive power of the theoretical models.

Discovery of Unconventional Biological Activities and Mechanisms

While benzofurans are known for a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects, the specific biological profile of this compound is largely uncharted territory. nih.govrsc.orgmdpi.com Research has shown that chalcones derived from 1-(7-ethoxy-1-benzofuran-2-yl)ethanone (B3021139) possess anticancer properties, inducing apoptosis in various cancer cell lines, indicating the potential of this scaffold. nih.gov

Future investigations should focus on:

Broad-Spectrum Biological Screening: Testing this compound and a library of its derivatives against a wide array of biological targets beyond conventional ones. This includes screening for activity against parasitic diseases, viral infections, and neurological disorders like Alzheimer's disease, where other benzofurans have shown promise. nih.gov

Elucidation of Novel Mechanisms: For any identified biological activity, a deep dive into the molecular mechanism is crucial. For example, if anticancer activity is observed, studies should determine if it operates through known pathways like apoptosis and reactive oxygen species (ROS) generation, or through novel mechanisms such as inhibition of specific kinases or interactions with less common targets. mdpi.comnih.gov

Targeting Specific Enzymes: Many benzofurans act as enzyme inhibitors. nih.gov Future work could explore the potential of this compound derivatives to inhibit unconventional targets such as the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which has been explored for other complex heterocyclic compounds. acs.orgacs.org

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The application of cutting-edge technologies can significantly accelerate the research and development of this compound and its applications.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. researchgate.net Developing a telescoped, continuous flow synthesis for this compound and its derivatives would enable safer handling of hazardous reagents and facilitate on-demand production. youtube.com Flow reactors are also ideal for photochemical and electrochemical reactions, which could be powerful tools for functionalizing the benzofuran core. mdpi.comyoutube.com

Machine Learning in Synthesis and Discovery: Machine learning algorithms can be trained on existing reaction data to predict optimal conditions for the synthesis of new benzofuran derivatives, saving time and resources. In drug discovery, machine learning-driven virtual screening can analyze vast chemical spaces to identify novel derivatives of this compound with a high probability of biological activity, as has been demonstrated in the discovery of SERCA2a activators. acs.orgacs.org This approach can guide synthetic efforts towards the most promising molecular architectures.

Q & A

Basic: What are the primary synthetic routes for 2-Ethoxy-1-benzofuran, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves cyclization of ethoxy-substituted precursors or functionalization of benzofuran cores. Key methods include:

- Cross-Metathesis/Intramolecular Oxo-Michael Reaction: Enantioselective routes using olefin cross-metathesis followed by oxo-Michael cyclization, as demonstrated in benzofuran derivatives .

- Oxidative Coupling: Ethoxylation of phenolic intermediates using reagents like hexafluoropropan-2-ol and oxidants (e.g., DDQ) under mild conditions .

Optimization Strategies: - Vary catalysts (e.g., piperidine in ethanol reflux) to improve yield .

- Adjust solvent polarity (e.g., anhydrous ethanol vs. THF) to control regioselectivity .

- Monitor reaction progress via HPLC or TLC to minimize by-products .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:

Key properties include:

Advanced: How can researchers confirm the structural integrity of this compound derivatives using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy: Compare ¹H/¹³C NMR shifts with published data (e.g., methoxy protons at δ 3.8–4.2 ppm, benzofuran protons at δ 6.5–7.5 ppm) .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., ethoxy positioning) by analyzing crystal packing and bond angles .

- HRMS: Validate molecular formula with high-resolution mass spectrometry (e.g., m/z 162.18 for [M+H]⁺) .

Contradictions between computational and experimental data may arise due to tautomerism; replicate analyses under controlled humidity/temperature .

Advanced: How should researchers resolve contradictory data in synthetic yields or product distributions?

Answer:

- Identify Impurities: Use HPLC-MS to detect side products (e.g., dihydrobenzofuran isomers) .

- Reaction Monitoring: Track intermediates via in-situ IR or Raman spectroscopy to optimize reaction time .

- Reproducibility Checks: Repeat reactions under inert atmospheres to exclude oxidative by-products .

Example: Discrepancies in ethoxylation efficiency may stem from trace moisture; use molecular sieves or anhydrous solvents .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound analogs?

Answer: